molecular formula C10H15N3O3 B13541545 tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate

tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate

Cat. No.: B13541545
M. Wt: 225.24 g/mol
InChI Key: YFELSRHKZWLZFF-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(1H-imidazol-2-yl)formamido]acetate is a synthetic organic compound featuring a tert-butyl ester group, an acetamido linker, and a 1H-imidazole-2-yl substituent. The formamido group (-NH-C(=O)-) bridges the acetate and imidazole moieties, distinguishing it from simpler imidazole-acetate derivatives.

Its tert-butyl ester group also confers stability and solubility advantages, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl 2-(1H-imidazole-2-carbonylamino)acetate

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-7(14)6-13-9(15)8-11-4-5-12-8/h4-5H,6H2,1-3H3,(H,11,12)(H,13,15)

InChI Key

YFELSRHKZWLZFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1=NC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate typically involves the reaction of tert-butyl bromoacetate with 1H-imidazole-2-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis

  • Ester Hydrolysis : The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids .

  • Amide Hydrolysis : The formamido group can hydrolyze to yield imidazolyl-acetic acid derivatives.

Aminolysis

  • Amide Substitution : The amide bond is susceptible to nucleophilic attack by amines, leading to modified amide derivatives.

  • Example : Reaction with primary or secondary amines could generate novel amide analogs.

Amidation

  • Carbamate Formation : The tert-butyl ester may react with carbamating agents (e.g., di-tert-butyl dicarbonate) to form carbamates, potentially via Curtius rearrangement intermediates .

Crystallographic Stability

  • Hydrogen Bonding : The compound forms centrosymmetric dimers via intermolecular hydrogen bonds, influencing solubility and thermal stability.

  • Dihedral Angles : The imidazole ring and ester plane exhibit a dihedral angle of 80.54°, affecting reactivity .

Formation of Amide Bonds

  • Stepwise Mechanism :

    • Ester Formation : Imidazole reacts with tert-butyl chloroacetate to form the ester intermediate .

    • Amide Bond Creation : Reaction with formamide introduces the formamido group.

Hydrolytic Degradation Pathways

  • Acidic Hydrolysis :

    tert-butyl esterH+carboxylic acid+tert-butanol\text{tert-butyl ester} \xrightarrow{\text{H}^+} \text{carboxylic acid} + \text{tert-butanol}
  • Basic Hydrolysis :

    amideOHcarboxylate+amide-derived fragments\text{amide} \xrightarrow{\text{OH}^-} \text{carboxylate} + \text{amide-derived fragments}

Carbamate Derivatization

  • Reagents : Di-tert-butyl dicarbonate, sodium azide .

  • Outcome : Formation of carbamates via Curtius rearrangement intermediates, useful in prodrug design .

Enzyme Inhibition Studies

  • Metal Coordination : The imidazole moiety enables interaction with metalloenzymes, influencing catalytic activity.

  • COX Inhibition : Structural analogs exhibit COX-2 inhibition, highlighting potential anti-inflammatory applications .

Prodrug Development

  • Ester Hydrolysis : The tert-butyl ester serves as a protecting group, enabling controlled drug release .

  • Example : Hydrolysis of the ester liberates bioactive imidazolyl-acetic acid derivatives .

Structural and Reactivity Insights from Crystallography

  • Hydrogen Bonding : Intermolecular C—H···O bonds stabilize the crystal lattice, impacting solubility .

  • Dihedral Angle : The 80.54° angle between the imidazole ring and ester plane suggests steric and electronic influences on reactivity .

Scientific Research Applications

tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate and related compounds:

Compound Name Molecular Formula Key Structural Features Synthesis Method Notable Properties/Applications
tert-Butyl 2-(1H-imidazol-1-yl)acetate C₉H₁₄N₂O₂ Direct imidazole N-alkylation with tert-butyl acetate Alkylation of imidazole with tert-butyl chloroacetate Crystallizes in monoclinic P21/n; forms centrosymmetric dimers via C–H⋯O bonds
tert-Butyl 2-(2-nitro-1H-imidazol-1-yl)acetate C₉H₁₃N₃O₄ Nitro-substituted imidazole ring Alkylation of 2-nitroimidazole with tert-butyl bromoacetate Likely enhanced electrophilicity for bioactivity
2-(1-Cyclohexyl-1H-benzimidazol-2-yl)acetate C₁₅H₁₈N₂O₂ Benzimidazole core with cyclohexyl substituent Acid-catalyzed cyclization and esterification Improved lipophilicity for membrane penetration
Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzimidazol-2-yl)thio)acetate C₁₉H₁₉N₃O₃S Sulfanyl linker and phenylcarbamoyl group Multi-step coupling and alkylation Potential protease inhibition or metal chelation

Crystallographic and Physicochemical Properties

  • Crystal Packing: tert-Butyl 2-(1H-imidazol-1-yl)acetate exhibits a dihedral angle of 80.54° between the imidazole and acetate planes, with intermolecular C–H⋯O interactions stabilizing its crystal lattice .
  • Solubility and Stability : The tert-butyl ester group enhances solubility in organic solvents (e.g., ethyl acetate, dichloromethane) compared to methyl or ethyl esters . Benzimidazole derivatives (e.g., compound 22 in ) show increased lipophilicity, favoring membrane permeability .

Biological Activity

Tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate is a compound belonging to the imidazole derivatives class, which are known for their diverse biological activities. This compound's structure features an imidazole ring that plays a significant role in its interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate is C10H15N3O3C_{10}H_{15}N_{3}O_{3}. The compound can be synthesized through a reaction involving tert-butyl bromoacetate and 2-amino-1H-imidazole under basic conditions, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

The biological activity of this compound is primarily attributed to the imidazole ring, which can coordinate with metal ions and form hydrogen bonds with amino acid residues in the active sites of enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various cellular pathways involved in signal transduction .

Enzyme Inhibition

Research indicates that tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate can inhibit certain enzymes by binding to their active sites. For instance, studies have shown that compounds with imidazole moieties often act as inhibitors for various kinases and proteases. The specific binding interactions contribute to its potential as a therapeutic agent in treating diseases related to enzyme dysregulation .

Antimicrobial Activity

The compound's biological profile includes potential antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing varying degrees of efficacy. The imidazole ring's ability to interact with cellular components makes it a candidate for further investigation in antimicrobial applications .

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that imidazole derivatives could effectively inhibit these enzymes, which are crucial in regulating the cell cycle. Tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate was evaluated for its IC50 values against CDK4/6, showing promising results .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested a series of imidazole derivatives, including tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate, against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole structure could enhance antimicrobial activity, suggesting avenues for developing new antibiotics based on this scaffold .

Comparative Analysis

Compound NameBiological ActivityKey Findings
Tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetateEnzyme inhibitionEffective against CDK4/6 with low IC50 values
Tert-butyl 1H-imidazole-1-carboxylateAntimicrobialActive against multiple bacterial strains
Imidazole derivatives (general)Diverse activitiesKnown for enzyme inhibition and antimicrobial properties

Q & A

Q. Basic

  • Melting Point : Sharp ranges (e.g., 384–386 K) indicate purity .
  • Elemental Analysis : Match experimental vs. calculated C/H/N/O percentages.
  • SCXRD : Definitive structural confirmation .
  • IR/NMR : Though not explicitly reported for this compound, analogous imidazole derivatives show characteristic peaks (e.g., NH ~3200 cm⁻¹, ester C=O ~1700 cm⁻¹) .

How does steric hindrance from the tert-butyl group affect reactivity?

Advanced
The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability during synthesis. However, it may sterically hinder formamidation at the imidazole N–H site. Computational modeling (e.g., DFT) or competitive reaction studies with smaller esters (e.g., methyl) can quantify this effect .

How are hydrogen bonding networks analyzed in crystal structures?

Advanced
Using PLATON or Mercury , identify C–H···O/N interactions (distance <3.0 Å, angles >120°). For tert-butyl imidazole acetates, C–H···O bonds (2.50–2.65 Å) form R₂²(8) rings, stabilizing supramolecular architectures . Compare with Cambridge Structural Database entries to contextualize interaction frequencies .

What computational tools predict spectroscopic properties for validation?

Advanced
Gaussian or ORCA simulations calculate NMR/IR spectra via density functional theory (DFT). Optimize geometry at B3LYP/6-31G(d), then compute chemical shifts (referencing TMS) or vibrational frequencies. Compare with experimental data to assign peaks and detect impurities .

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